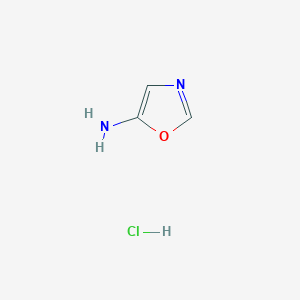

Oxazol-5-amine hydrochloride

Vue d'ensemble

Description

Oxazol-5-amine hydrochloride is a chemical compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Oxazole derivatives have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxazol-5-amine hydrochloride can be synthesized through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method includes the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions .

Industrial Production Methods

Industrial production of oxazole derivatives often involves the use of flow chemistry techniques, which allow for the rapid and efficient synthesis of these compounds. For example, the oxidation of oxazolines to oxazoles can be achieved using manganese dioxide in a packed reactor .

Analyse Des Réactions Chimiques

N-Acylation and Cyclodehydration

A one-pot synthesis of oxazol-5(4H)-ones involves N-acylation of amino acids followed by cyclodehydration using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in aqueous solvents . This method simplifies oxazolone preparation, achieving yields >90% under optimized conditions.

Nucleophilic Substitution

In peptide-catalyzed dynamic kinetic resolution (DKR), oxazol-5(4H)-ones undergo methanolytic ring-opening with enantioselectivity up to 98:2 er when catalyzed by tetrapeptides (e.g., 9k ) . Substitution at the 4-position (e.g., benzylic groups) enhances reaction rates and selectivity .

Reaction Optimization and Conditions

Experimental data highlight solvent and catalyst dependencies:

Notes:

-

Solvent effects: Aromatic solvents (e.g., C₆F₆) enhance conversion (>98%) compared to ethers (e.g., Et₂O, 10% yield) .

-

Steric effects: γ-Disubstituted oxazolones (e.g., 1k ) outperform γ-trisubstituted analogues (e.g., 1m ) due to reduced steric hindrance .

Mechanistic Insights

-

Catalytic peptide interactions: NOESY studies reveal that tetrapeptide 9k adopts a β-turn structure, facilitating substrate binding via hydrogen bonding and π-stacking .

-

Dynamic kinetic resolution: Racemization of oxazol-5(4H)-ones occurs via acid-catalyzed tautomerization, enabling enantioselective methanolysis .

Example: Functionalization with Trichloroethyl Chloroformate

Challenges and Limitations

Applications De Recherche Scientifique

Oxazol-5-amine hydrochloride has numerous applications in scientific research, including:

Mécanisme D'action

The mechanism of action of oxazol-5-amine hydrochloride involves its interaction with various molecular targets and pathways. For example, oxazole derivatives can bind to receptors and enzymes through non-covalent interactions, leading to their biological effects . The specific pathways and targets depend on the particular derivative and its intended application.

Comparaison Avec Des Composés Similaires

Oxazol-5-amine hydrochloride can be compared with other similar compounds, such as:

Oxazolidine: The saturated form of oxazoline, also used in various applications.

Isoxazole: A structural isomer of oxazole with different biological activities and applications.

This compound is unique due to its specific substitution pattern and the resulting biological activities, making it valuable for various scientific and industrial applications .

Activité Biologique

Oxazol-5-amine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and immunomodulatory research. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : CHClNO

- CAS Number : 947409-94-1

1. Anticancer Activity

Numerous studies have highlighted the potential of oxazol-5-amine derivatives as anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

Key Findings :

- Inhibition of VEGFR-2: this compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for tumor angiogenesis, thereby reducing tumor growth in various cancer models .

- Induction of Apoptosis: The compound activates caspase cascades leading to programmed cell death in cancer cells, making it a candidate for further development as an anticancer therapeutic .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 25.72 ± 3.95 | Apoptosis induction |

| A549 (Lung) | 15.50 ± 2.10 | VEGFR-2 inhibition |

| PC3 (Prostate) | 12.19 ± 0.25 | Inhibition of androgen receptor |

2. Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties against various pathogens, including both bacterial and viral strains.

Key Findings :

- Effective against Gram-positive bacteria: Studies indicate an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

- Antiviral properties: The compound has shown efficacy in inhibiting the replication of human herpes virus type 1 (HHV-1), suggesting its utility in antiviral therapies .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (mg/mL) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 0.015 | Antibacterial |

| Escherichia coli | 0.025 | Antibacterial |

| HHV-1 | N/A | Antiviral |

3. Immunomodulatory Effects

Research has indicated that this compound possesses immunomodulatory properties, which may be beneficial in treating autoimmune disorders.

Key Findings :

- Suppression of TNF-α production: The compound has been observed to moderately suppress tumor necrosis factor-alpha (TNF-α) production in whole blood cultures, indicating potential anti-inflammatory effects .

- Modulation of lymphocyte proliferation: It effectively inhibited phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes, showcasing its immunosuppressive capabilities .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of oxazol derivatives:

-

Study on Anticancer Activity :

A study published in Medicinal Chemistry demonstrated that novel oxazolo[5,4-d]pyrimidine derivatives exhibited potent anticancer activity through mechanisms involving VEGFR inhibition and apoptosis induction . -

Antimicrobial Efficacy :

Research highlighted in Journal of Antibiotics reported that oxazol derivatives showed promising antibacterial and antiviral activities with low toxicity profiles, making them suitable candidates for further development . -

Immunomodulation Research :

A study focused on the immunological effects of oxazolo compounds indicated their potential as therapeutic agents for autoimmune diseases due to their ability to modulate immune responses effectively .

Propriétés

IUPAC Name |

1,3-oxazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVKINJMGFWZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743648 | |

| Record name | 1,3-Oxazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947409-94-1 | |

| Record name | 1,3-Oxazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.